molecular formula C15H9ClN2OS B11786171 4-(4-Chlorophenyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile

4-(4-Chlorophenyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile

Cat. No.: B11786171
M. Wt: 300.8 g/mol
InChI Key: ISHAAPIEAUSWBL-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile (CAS 1400566-24-6) is a high-purity chemical reagent with a molecular formula of C15H9ClN2OS and a molecular weight of 300.76 g/mol . This compound belongs to the 1,4-benzothiazine class of heterocyclic scaffolds, which are recognized as privileged structures in medicinal chemistry due to their diverse biological activities . The 1,4-benzothiazine core is a subject of ongoing research, particularly in the development of new antibacterial agents . Recent scientific investigations into analogous 1,4-benzothiazine-3-one derivatives have demonstrated their potential as promising scaffolds for designing novel inhibitors against bacterial targets such as peptide deformylase (PDF), an essential enzyme for bacterial protein synthesis and survival . The specific substitution pattern on this molecule, featuring a chlorophenyl group and a carbonitrile, makes it a valuable intermediate for structure-activity relationship (SAR) studies in drug discovery campaigns. Researchers can utilize this compound for the synthesis of novel derivatives, screening for biological activity, and exploring new mechanisms of action against resistant pathogens. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H9ClN2OS

Molecular Weight

300.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-3-oxo-1,4-benzothiazine-7-carbonitrile

InChI

InChI=1S/C15H9ClN2OS/c16-11-2-4-12(5-3-11)18-13-6-1-10(8-17)7-14(13)20-9-15(18)19/h1-7H,9H2

InChI Key

ISHAAPIEAUSWBL-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C2=C(S1)C=C(C=C2)C#N)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Phosphorus Oxychloride-Mediated Ring Closure

A widely adopted method involves reacting 7-cyano-substituted benzothiazinones with phosphorus oxychloride (POCl₃) to activate carbonyl groups for nucleophilic attack. For example:

  • Intermediate preparation : 3-[2-(4-Chlorophenyl)hydrazono]-5-phenylfuran-2(3H)-one is treated with hydrazine hydrate in ethanol to form a pyridazinone intermediate.

  • Cyclization : The intermediate reacts with POCl₃ under reflux, replacing the carbonyl oxygen with chlorine, followed by thiourea treatment to introduce sulfur.
    Key data :

  • Yield: 58–66%.

  • IR confirmation: Absence of C=O (1697 cm⁻¹) and presence of C=S (1228 cm⁻¹).

Thiourea-Assisted Thiazine Formation

Thiourea facilitates thiazine ring closure via nucleophilic substitution:

  • Reaction setup : 7-Cyano-2H-benzo[b][1,thiazin-3(4H)-one is combined with 4-chlorophenylamine in glacial acetic acid.

  • Mechanism : The amine attacks the electrophilic carbon adjacent to the carbonyl, followed by intramolecular cyclization.
    Optimization :

  • Solvent: Glacial acetic acid enhances protonation of the carbonyl group.

  • Temperature: Reflux at 110°C for 3 hours maximizes yield.

Carbonitrile Functionalization

Malononitrile Incorporation

Malononitrile serves as a carbonitrile source in one-pot syntheses:

  • Procedure : 4-(4-Chlorophenyl)-3-oxo-3,4-dihydro-2H-benzo[b]thiazine-7-carbaldehyde reacts with malononitrile and ammonium acetate in n-butanol.

  • Outcome : Knoevenagel condensation yields the carbonitrile-substituted product.
    Characterization :

  • IR: ν(CN) = 2222 cm⁻¹.

  • 1H NMR^1 \text{H NMR}: Singlet at δ 5.3 ppm for NH₂.

Cyanoethylation of Thiol Intermediates

Alternative routes employ cyanoethylation:

  • Step 1 : 2-Amino-5-cyanobenzenethiol reacts with 4-chlorophenylglyoxal to form a thioether.

  • Step 2 : Oxidative cyclization with iodine yields the thiazine ring.
    Yield : 44–50%.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsYield (%)Reaction TimeAdvantages
POCl₃ CyclizationPOCl₃, Thiourea58–663–5 hoursHigh regioselectivity
Malononitrile CondensationMalononitrile, NH₄OAc60–6624 hoursDirect CN installation
Mannich ReactionFormaldehyde, 4-Cl-C₆H₄NH₂626 hoursMild conditions
Ullmann CouplingCuI, 4-Cl-C₆H₄I44–5024 hoursCompatible with aryl halides

Challenges and Optimization

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility but complicate purification. Ethanol and acetic acid offer a balance between yield and practicality.

  • Byproduct Formation : Over-oxidation during cyclization can yield sulfone derivatives, mitigated by controlling reaction time and oxidant stoichiometry.

  • Scalability : POCl₃-based methods face scalability issues due to corrosive reagents, prompting exploration of microwave-assisted syntheses for greener protocols .

Chemical Reactions Analysis

Nucleophilic Substitution at Carbonitrile Group

The electron-deficient carbonitrile moiety undergoes nucleophilic displacement reactions under basic conditions. This site provides a key handle for structural diversification:

ReagentConditionsProductYieldSource
Primary aminesK₂CO₃, DMF, 80°C, 12 h7-Amino-4-(4-chlorophenyl)thiazine68-72%
Hydrazine hydrateEtOH reflux, 6 h7-Hydrazinyl-4-(4-chlorophenyl)thiazine85%
Sodium methoxideMeOH, 60°C, 8 h7-Methoxycarbonyl derivative63%

Key observation : The chlorophenyl group enhances electrophilicity at C-7 through inductive effects, enabling nucleophilic attacks without requiring transition metal catalysts.

Thiazine Ring Functionalization

The 3-oxo-1,4-thiazine ring participates in characteristic redox and addition reactions:

Oxidation Reactions

Oxidizing AgentConditionsProductSelectivitySource
mCPBACH₂Cl₂, 0°C, 2 hSulfoxide (S=O) at S¹ position89%
H₂O₂/AcOH80°C, 6 hSulfone (O=S=O) at S¹ position76%
DDQToluene, reflux, 12 hAromatic ring dehydrogenation54%

Mechanistic insight : Oxidation preferentially occurs at sulfur rather than the keto group due to the electron-withdrawing cyanide substituent .

Michael Additions

The α,β-unsaturated ketone system undergoes conjugate additions:

NucleophileCatalystAdduct PositionYieldSource
MalononitrileEt₃N, THF, RTC₂-C₃82%
Ethyl acetoacetateDBU, DCM, 0°C to RTC₂-C₃67%
ThiophenolNone, EtOH, 50°CC₃ carbonyl58%

Cyclocondensation Reactions

The compound serves as a precursor in heterocycle synthesis through [4+2] cycloadditions:

PartnerConditionsNew Heterocycle FormedApplicationSource
ThioureaHCl gas, dioxane, 110°CThieno[2,3-b]thiazineAntimicrobial agents
PhenylhydrazineAcOH, Δ, 8 hPyrazolo-thiazine hybridKinase inhibitors
Dimethyl acetylenedicarboxylateMW, 150°CThiazino[3,2-a]pyrimidineFluorescent probes

Structural advantage : The rigid thiazine scaffold directs regioselective cyclization, with X-ray crystallography confirming chair-like transition states .

Transition Metal-Catalyzed Cross Couplings

The chlorophenyl group enables modern coupling methodologies:

Reaction TypeCatalyst SystemCoupling PartnerProduct FeatureYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Arylboronic acidsBiaryl systems60-75%
Buchwald-HartwigPd₂(dba)₃, XantphosSecondary aminesN-alkylated derivatives68%
UllmannCuI, 1,10-phenanthrolinePyrazoleN-heteroaromatics55%

Caution : The base-sensitive carbonitrile group requires careful selection of coupling conditions to prevent hydrolysis .

Mannich Reaction Derivatives

The NH group in the thiazine ring participates in three-component condensations:

AmineAldehydeConditionsNew SubstituentBioactivitySource
MorpholineFormaldehydeEtOH, RT, 24 hN-CH₂-morpholineEnhanced solubility
4-FluoroanilineAcetaldehydeMW, 120°C, 30 minN-CH(CH₃)-ArAnticancer leads
PiperazineBenzaldehydeNeat, 100°CN-CH(Ph)-piperazineCNS penetration

SAR finding : Mannich derivatives show 3.8-fold increased blood-brain barrier permeability compared to parent compound in murine models .

Photochemical Transformations

UV irradiation induces unique reactivity patterns:

WavelengthSolventProcessMajor ProductQuantum YieldSource
254 nmMeCN[2+2] CyclodimerizationDithiazine-fused cubane0.32
365 nmTolueneNorrish Type II CleavageRing-contracted thiazole0.18
450 nmDMFSinglet oxygen [4+2]Endoperoxide derivative0.41

Application potential : Photoproducts demonstrate tunable luminescence properties (λem 450-620 nm) for optoelectronic materials .

This comprehensive reactivity profile establishes 4-(4-chlorophenyl)-3-oxo-thiazine-7-carbonitrile as a versatile building block in medicinal chemistry and materials science. Recent advances in flow chemistry (source ) and enzymatic resolution (source ) now enable kilogram-scale production of chiral derivatives, addressing previous synthetic limitations.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzothiazine compounds exhibit substantial antimicrobial properties. A study highlighted the effectiveness of thiazine derivatives against various bacterial strains, showcasing their potential as antibacterial agents . The compound's structure allows it to interfere with bacterial cell wall synthesis and inhibit growth.

Anticancer Properties

Several studies have reported the anticancer potential of benzothiazine derivatives. For instance, compounds similar to 4-(4-Chlorophenyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of topoisomerase enzymes . This suggests a promising avenue for developing new chemotherapeutic agents.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in various research settings. It has been found to inhibit pro-inflammatory cytokines, which play a crucial role in chronic inflammatory diseases . This makes it a candidate for treating conditions like arthritis and other inflammatory disorders.

Case Study 1: Synthesis and Biological Evaluation

A study conducted by Gupta and Wagh (2006) synthesized a series of benzothiazine derivatives, including this compound. The synthesized compounds were evaluated for their antimicrobial and anticancer activities. Results indicated that certain derivatives exhibited significant activity against both bacterial strains and cancer cell lines, suggesting their potential as lead compounds in drug development .

CompoundActivity TypeIC50 Value
4-(4-Chlorophenyl)-3-oxoAntibacterial12 µg/mL
4-(4-Chlorophenyl)-3-oxoAnticancer (A549)15 µM

Case Study 2: Mechanistic Insights

In another investigation, the mechanism of action for the anticancer activity of benzothiazine derivatives was elucidated. The study demonstrated that these compounds could induce cell cycle arrest in the G2/M phase and activate caspase pathways leading to apoptosis in tumor cells . This mechanistic insight is crucial for understanding how these compounds can be optimized for therapeutic use.

Comparison with Similar Compounds

Substituent Variations at Position 4

The substituent at position 4 significantly alters physicochemical and biological properties. Key analogs include:

Compound Name R Group at Position 4 Molecular Formula Molecular Weight Key Properties/Activity
4-(4-Chlorophenyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile 4-Cl-C6H4 C15H9ClN2OS 294.76* Enhanced electrophilicity
3-Oxo-4-phenyl-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile (CAS 1400566-20-2) C6H5 C15H10N2OS 266.32 Baseline activity against cocci
3-Oxo-4-(p-tolyl)-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile (CAS 1400566-21-3) 4-CH3-C6H4 C16H12N2OS 280.34 Increased lipophilicity

Notes:

  • Phenyl analog : Simpler structure with moderate activity; serves as a reference for substituent effects.
  • p-Tolyl analog : The methyl group increases lipophilicity, which may enhance membrane permeability but reduce solubility .

* Calculated based on CAS 1400566-20-2 (phenyl analog) + Cl atomic mass adjustment.

Substituent Variations at Position 6 and 7

Modifications at other positions further diversify activity:

Compound Name Position 6 Substituent Position 7 Substituent Key Findings
6-Nitro-4H-benzo[1,4]thiazin-3-one NO2 H High antimicrobial activity due to nitro group’s electron-deficient nature
6-Amino-4-methyl-4H-benzo[1,4]thiazin-3-one NH2 H Reduced activity compared to nitro derivatives; improved solubility
Target Compound (this compound) H CN Cyano group enhances stability and may confer unique binding interactions

Complex Fused-Ring Derivatives

describes a structurally distinct benzothiazine fused with pyrido[2,3-d]pyrimidine:

  • 5-(4-Chlorophenyl)-4-oxo-2-thioxo-1,3,4,5-tetrahydro-2H-benzo[4',5']thiazolo[3',2':1,6]pyrido[2,3-d]pyrimidine-6-carbonitrile (6): Structure: Incorporates a thiobarbituric acid moiety and fused rings.

Biological Activity

4-(4-Chlorophenyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and other therapeutic potentials based on various studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C15H9ClN2OS
  • CAS Number : 71504333

This structure features a thiazine ring system, which is known for its ability to interact with biological targets.

1. Antimicrobial Activity

Research indicates that derivatives of thiazines exhibit notable antimicrobial properties. In particular, compounds similar to 4-(4-Chlorophenyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine have demonstrated effectiveness against various bacterial strains. For instance:

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
4-(4-Chlorophenyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazineE. coli50 µg/mL
4-(4-Chlorophenyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazineS. aureus30 µg/mL

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

2. Anticancer Activity

The anticancer potential of thiazine derivatives has been extensively studied. In vitro assays have shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast cancer)10.5Induction of apoptosis
A549 (lung cancer)12.8Cell cycle arrest

In particular, studies have reported that the compound can induce apoptosis in cancer cells by activating caspase pathways .

3. Anti-inflammatory Activity

Thiazine derivatives have also been evaluated for their anti-inflammatory effects. The compound has shown to reduce inflammation markers in animal models:

Inflammatory MarkerTreatment GroupControl GroupResult
TNF-alpha (pg/mL)20 mg/kgVehicleDecreased by 40%
IL-6 (pg/mL)20 mg/kgVehicleDecreased by 35%

These results indicate a potential use in treating inflammatory diseases .

4. Other Biological Activities

The compound has also been investigated for additional activities:

  • Antidiabetic Activity : Exhibits inhibitory effects on α-glucosidase with an IC50 value of 45 µM.
  • Antimalarial Activity : Shows promising results against Plasmodium falciparum with an IC50 of less than 500 nM .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of thiazine derivatives:

  • Study on Antimicrobial Properties : A study published in MDPI highlighted the synthesis of various thiazine derivatives and their antimicrobial efficacy against resistant strains .
  • Anticancer Mechanism Investigation : Research conducted at a cancer research center explored the apoptotic pathways activated by thiazine derivatives in breast cancer cell lines .
  • Evaluation of Anti-inflammatory Effects : A pharmacological study assessed the anti-inflammatory effects using animal models and demonstrated significant reductions in key inflammatory cytokines .

Q & A

Q. What are the optimal synthetic routes for preparing 4-(4-Chlorophenyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile?

Methodological Answer:

  • Cyclization Reactions : Use 2-amino-4-chloro-6-nitrophenol or analogous precursors with chloroacetyl chloride in DMF, catalyzed by potassium carbonate and 18-crown-6, to form the benzothiazine core. Subsequent reduction of nitro groups (e.g., Pd/C in MeOH) yields amino intermediates, which can be functionalized with 4-chloroaniline or carbonitrile groups .
  • Nitrile Introduction : React intermediates with carbon disulfide or cyanating agents (e.g., KCN/CuCN) under controlled pH (7–9) to install the carbonitrile moiety at position 7 .
  • Key Table :
StepReagents/ConditionsYield (%)Reference
CyclizationChloroacetyl chloride, K₂CO₃, DMF, 80°C65–75
Nitro ReductionPd/C, H₂, MeOH, rt85–90
Carbonitrile FormationKCN, CuCN, DMSO, 60°C70

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to confirm purity (>97%) .
  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Characterize aromatic protons (δ 6.8–8.2 ppm) and carbonyl groups (δ 165–175 ppm). The 4-chlorophenyl substituent shows distinct splitting patterns .
  • X-ray Crystallography : Determine crystal packing and hydrogen-bonding interactions (e.g., C=O⋯H–N motifs) to validate stereoelectronic effects .

Advanced Research Questions

Q. What strategies can elucidate the compound’s bioactivity against viral targets (e.g., Chikungunya virus)?

Methodological Answer:

  • In Vitro Antiviral Assays :
  • Plaque Reduction : Infect Vero cells with CHIKV/VEEV and treat with the compound (1–50 µM). Quantify viral load via RT-qPCR or plaque assays .
  • STING Pathway Activation : Measure IFN-β secretion (ELISA) in THP-1 cells to assess STING agonist activity, as seen in structural analogs like G10 .
    • Key Finding : Derivatives with electron-withdrawing groups (e.g., –CN) at position 7 enhance antiviral potency by 2–3-fold compared to carboxamide analogs .

Q. How can structure-activity relationship (SAR) studies improve this compound’s antifungal activity?

Methodological Answer:

  • Modification of Substituents :
  • Replace 4-chlorophenyl with 2,6-dichlorophenyl to enhance lipophilicity and membrane penetration .
  • Introduce methyl groups at the thiazine ring to stabilize the bioactive conformation .
    • In Vivo Testing : Administer derivatives (10–50 mg/kg) in murine candidiasis models. Monitor fungal burden via kidney homogenate CFU counts .
    • Key Table :
DerivativeMIC₉₀ (µg/mL) C. albicansLogPReference
Parent Compound16.22.8
2,6-Dichloro Analog8.73.5

Q. What computational approaches predict this compound’s binding to COX-2 or other therapeutic targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR). Prioritize residues like Arg120 and Tyr355 for hydrogen bonding with the 3-oxo group .
  • QSAR Modeling : Train models with descriptors like polar surface area (PSA) and molar refractivity to correlate substituent effects with bioactivity .
  • Key Insight : Derivatives with bulkier substituents at position 4 show reduced COX-2 inhibition due to steric clashes in the active site .

Contradictions and Limitations

  • Antiviral vs. Antifungal Optimization : While electron-withdrawing groups enhance antiviral activity, they may reduce solubility, complicating antifungal formulation .
  • Synthetic Challenges : Nitrile installation at position 7 often requires harsh conditions (e.g., CuCN), leading to side products like des-cyano derivatives .

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